methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Overview
Description
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate typically involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like chlorine (Cl₂) for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and chlorophenyl compounds, such as:
- Methyl (3-chlorophenyl)piperazine-1-carboxylate
- Ethyl (3-chlorophenyl)piperazine-1-carboxylate
Uniqueness
What sets methyl 2-{1-[N-(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly useful in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials .
Properties
IUPAC Name |
methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-22-12(19)8-11-13(20)16-5-6-18(11)14(21)17-10-4-2-3-9(15)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNJCOZKDYDDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332164 | |
Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1008462-54-1 | |
Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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